molecular formula C15H21ClN2O4S B12282948 Benzyl octahydro-6H-pyrido[3,4-b][1,4]thiazine-6-carboxylate 4,4-dioxide hydrochloride

Benzyl octahydro-6H-pyrido[3,4-b][1,4]thiazine-6-carboxylate 4,4-dioxide hydrochloride

Cat. No.: B12282948
M. Wt: 360.9 g/mol
InChI Key: ZWHFDHMJIQDZGZ-UHFFFAOYSA-N
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Description

Benzyl octahydro-6H-pyrido[3,4-b][1,4]thiazine-6-carboxylate 4,4-dioxide hydrochloride is a complex organic compound with the molecular formula C15H21ClN2O4S This compound is known for its unique structure, which includes a pyrido[3,4-b][1,4]thiazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl octahydro-6H-pyrido[3,4-b][1,4]thiazine-6-carboxylate 4,4-dioxide hydrochloride typically involves multiple stepsThe final step involves the oxidation of the thiazine ring to form the 4,4-dioxide and the addition of hydrochloride to form the hydrochloride salt .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, it is likely that the synthesis would involve similar steps to those used in laboratory settings, but on a larger scale. This would include the use of industrial reactors and purification systems to ensure the compound’s purity and yield.

Chemical Reactions Analysis

Types of Reactions

Benzyl octahydro-6H-pyrido[3,4-b][1,4]thiazine-6-carboxylate 4,4-dioxide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiazine ring can be further oxidized under specific conditions.

    Reduction: The compound can be reduced to remove the 4,4-dioxide group.

    Substitution: Various substituents can be introduced into the pyrido[3,4-b][1,4]thiazine ring system.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halides for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of higher-order oxides, while reduction can yield the parent thiazine compound without the 4,4-dioxide group.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It may be used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of Benzyl octahydro-6H-pyrido[3,4-b][1,4]thiazine-6-carboxylate 4,4-dioxide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is mediated by the unique structure of the pyrido[3,4-b][1,4]thiazine ring system, which allows for specific binding to target molecules .

Properties

Molecular Formula

C15H21ClN2O4S

Molecular Weight

360.9 g/mol

IUPAC Name

benzyl 4,4-dioxo-1,2,3,4a,5,7,8,8a-octahydropyrido[3,4-b][1,4]thiazine-6-carboxylate;hydrochloride

InChI

InChI=1S/C15H20N2O4S.ClH/c18-15(21-11-12-4-2-1-3-5-12)17-8-6-13-14(10-17)22(19,20)9-7-16-13;/h1-5,13-14,16H,6-11H2;1H

InChI Key

ZWHFDHMJIQDZGZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2C1NCCS2(=O)=O)C(=O)OCC3=CC=CC=C3.Cl

Origin of Product

United States

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